An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-Ethoxy-5-fluoropyridin-4-yl)methanol
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-Ethoxy-5-fluoropyridin-4-yl)methanol
Abstract
Introduction: The Imperative for Structural Verification
The molecule, (2-Ethoxy-5-fluoropyridin-4-yl)methanol, incorporates several key functional groups on a pyridine scaffold: an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a hydroxymethyl group. This combination of substituents creates a unique electronic environment, making NMR spectroscopy essential for unambiguous structural confirmation. The presence of fluorine, a spin-1/2 nucleus, provides an additional layer of diagnostic information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are invaluable for confirming substituent placement.
This guide is structured to provide a predictive blueprint of the molecule's NMR signature. We will begin by analyzing the molecular structure to anticipate the electronic effects at play. Subsequently, we will present detailed tables of predicted ¹H and ¹³C NMR data, followed by an in-depth interpretation of each signal. Finally, a standardized experimental protocol for acquiring high-quality NMR data for this type of analyte is provided, ensuring that researchers can reliably validate these predictions in a laboratory setting.
Molecular Structure and Predicted Electronic Environment
To logically predict the NMR spectrum, we must first consider the electronic influence of each substituent on the pyridine ring.
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2-Ethoxy Group (-OCH₂CH₃): This is a strong electron-donating group (EDG) through resonance (+M effect) and moderately withdrawing through induction (-I effect). Its net effect is to increase electron density at the ortho (C-3) and para (C-6) positions, leading to upfield (shielding) shifts for the attached protons and carbons.
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5-Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also has a moderate electron-donating resonance effect (+M). For pyridine, the inductive effect typically dominates, leading to a general deshielding of the ring. Its most significant impact will be on the directly attached carbon (C-5) and adjacent protons and carbons.
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4-Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing through induction.
These combined effects result in a complex electronic landscape across the aromatic system, which will be reflected in the chemical shifts of the ring's protons and carbons.
Figure 1: Molecular Structure of (2-Ethoxy-5-fluoropyridin-4-yl)methanol with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data are summarized in Table 1. The spectrum is expected to be relatively simple, with two distinct signals in the aromatic region and three sets of signals in the aliphatic region.
Table 1: Predicted ¹H NMR Data for (2-Ethoxy-5-fluoropyridin-4-yl)methanol (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H-6 | 8.05 - 8.15 | d | ³JH6-F ≈ 3-4 Hz | Deshielded due to proximity to the electronegative nitrogen and the inductive effect of fluorine. Coupled to the fluorine at C-5. |
| H-3 | 7.00 - 7.10 | d | ⁴JH3-F ≈ 2-3 Hz | Shielded by the strong electron-donating ethoxy group at C-2. Shows a smaller long-range coupling to fluorine. |
| -CH₂ OH | 4.70 - 4.80 | s | - | Methylene protons adjacent to the aromatic ring and an oxygen atom. Expected to be a singlet. |
| -OH | ~2.5 (broad) | s | - | Hydroxyl proton signal; position and multiplicity are solvent and concentration-dependent. |
| -OCH₂ CH₃ | 4.40 - 4.50 | q | ³JH-H ≈ 7.0 Hz | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| -OCH₂CH₃ | 1.40 - 1.50 | t | ³JH-H ≈ 7.0 Hz | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
In-Depth Interpretation of the ¹H NMR Spectrum
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Aromatic Protons (H-6 and H-3): The proton at the C-6 position (H-6) is anticipated to be the most downfield aromatic signal. It is ortho to the ring nitrogen, which strongly deshields it. The fluorine at C-5 also contributes a deshielding inductive effect. This proton will appear as a doublet due to a three-bond coupling to the fluorine atom (³JH6-F), typically around 3-4 Hz. Conversely, the H-3 proton is ortho to the powerful electron-donating ethoxy group, which will cause significant shielding, shifting it upfield. H-3 will also appear as a doublet due to a smaller four-bond coupling to the fluorine (⁴JH3-F).[1]
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Hydroxymethyl Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are adjacent to both the aromatic ring and the hydroxyl oxygen, placing their chemical shift around 4.7-4.8 ppm. In an aprotic solvent like CDCl₃, they are expected to appear as a sharp singlet. The hydroxyl proton itself will likely appear as a broad singlet, the chemical shift of which can vary depending on concentration and sample purity (e.g., water content).
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Ethoxy Protons (-OCH₂CH₃): These protons will exhibit a classic ethyl group pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to approximately 4.4-4.5 ppm. They will be split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) will be found much further upfield, around 1.4-1.5 ppm, and will be split into a triplet by the two methylene protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will be characterized by six aromatic carbon signals and three aliphatic carbon signals. The key diagnostic feature will be the C-F couplings.
Table 2: Predicted ¹³C NMR Data for (2-Ethoxy-5-fluoropyridin-4-yl)methanol (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| C-2 | 162 - 165 | ²JCF ≈ 15-20 Hz | Attached to both nitrogen and the ethoxy group, causing a significant downfield shift. Shows a two-bond coupling to fluorine. |
| C-5 | 155 - 158 (d) | ¹JCF ≈ 230-250 Hz | Directly bonded to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[2] |
| C-4 | 145 - 148 | ²JCF ≈ 20-25 Hz | Quaternary carbon attached to the hydroxymethyl group. Deshielded and coupled to fluorine over two bonds. |
| C-6 | 140 - 143 | ²JCF ≈ 20-25 Hz | Deshielded by the adjacent nitrogen. Shows a two-bond coupling to fluorine. |
| C-3 | 110 - 113 | ³JCF ≈ 4-6 Hz | Shielded by the ortho ethoxy group. Shows a smaller three-bond coupling to fluorine. |
| -C H₂OH | 60 - 63 | - | Aliphatic carbon of the hydroxymethyl group. |
| -OC H₂CH₃ | 62 - 65 | - | Methylene carbon of the ethoxy group. |
| -OCH₂C H₃ | 14 - 16 | - | Methyl carbon of the ethoxy group. |
In-Depth Interpretation of the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum hinges on understanding both substituent-induced chemical shifts and C-F coupling patterns.[3]
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C-5 and C-F Coupling: The most diagnostic signal will be from C-5. Its direct attachment to fluorine will cause a massive one-bond coupling constant (¹JCF) in the range of 230-250 Hz, splitting the signal into a clear doublet.[4] This large coupling is an unmistakable indicator of a C-F bond.
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Other Aromatic Carbons: The remaining aromatic carbons will also exhibit smaller couplings to the fluorine atom. Carbons two bonds away (C-4 and C-6) will show ²JCF values typically between 15 and 25 Hz. The carbon three bonds away (C-3) will have an even smaller ³JCF. The C-2 carbon, being attached to two heteroatoms (N and O), will be found significantly downfield. C-3 will be the most upfield aromatic carbon due to the shielding effect of the ethoxy group.
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Aliphatic Carbons: The three aliphatic carbons (-CH₂OH, -OCH₂CH₃, and -OCH₂CH₃) will appear in the upfield region of the spectrum (< 70 ppm) and will not show significant coupling to fluorine. Their assignments are straightforward based on typical chemical shifts for these functional groups.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable data, a standardized and rigorous experimental approach is mandatory.
Figure 2: Standardized workflow for NMR spectral acquisition and analysis.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
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Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
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Transfer the solution to a clean, 5 mm NMR tube.
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Instrument Setup and Calibration:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved signals.
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Tune and match the probe for the ¹H and ¹³C nuclei to ensure maximum sensitivity.
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¹H NMR Acquisition:
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Load a standard ¹H acquisition pulse program.
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Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).
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Acquire the Free Induction Decay (FID) using an appropriate number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Load a standard proton-decoupled ¹³C acquisition pulse program (e.g., zgpg30).
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Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
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Acquire the FID using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more) with a relaxation delay of 2 seconds.
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Data Processing:
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Apply a Fourier transform to the FIDs to generate the spectra.
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Carefully phase the spectra to ensure all peaks are in the positive absorptive mode.
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Apply a baseline correction.
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Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal TMS standard (0 ppm).[5]
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The Role of 2D NMR for Assignment Confirmation
While 1D NMR provides the foundational data, 2D NMR experiments would be essential for the definitive, unambiguous assignment of all signals.
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COSY (Correlation Spectroscopy): Would confirm the ¹H-¹H coupling between the -OCH₂CH₃ protons.
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HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments (e.g., H-3 to C-3, H-6 to C-6).
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HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations would be expected from the H-3 proton to C-2, C-4, and C-5, and from the -CH₂OH protons to C-3, C-4, and C-5, thereby confirming the relative positions of the substituents.
Conclusion
This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of (2-Ethoxy-5-fluoropyridin-4-yl)methanol. The predicted chemical shifts, multiplicities, and coupling constants provide a robust template for the structural verification of this compound. The key diagnostic features are expected to be the distinct aromatic signals with characteristic ¹H-¹⁹F couplings and the large ¹³C-¹⁹F one-bond coupling constant for the carbon atom bearing the fluorine substituent. By following the provided experimental protocol and employing 2D NMR techniques for confirmation, researchers can confidently elucidate and verify the structure of this and related fluorinated pyridine derivatives.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH.
- Ewing, D. F. (1979). Substituent Effects in ¹³C-NMR Spectroscopy of Substituted Pyridines. Organic Magnetic Resonance, 12(9), 499-524.
- Wray, V. (1980). Carbon-Fluorine Coupling Constants. Annual Reports on NMR Spectroscopy, 10, 1-507.
- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
- Gunther, H. (2013).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]
-
Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of fluorinated aromatic compounds. Journal of the American Chemical Society, 93(10), 2361-2368. [Link]
-
MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 1-10. [Link]
-
Taylor & Francis Online. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 14(3), 183-193. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 4. jeolusa.com [jeolusa.com]
- 5. pubs.acs.org [pubs.acs.org]
